Rizatriptan N-oxide
Description
Nomenclature and Chemical Identity of Rizatriptan (B1679398) N-oxide
The chemical identity of Rizatriptan N-oxide is defined by its specific structural features and assigned identifiers, which are essential for its unambiguous identification in chemical and pharmaceutical contexts.
Systematic IUPAC Naming
The systematic IUPAC name for this compound is N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide. nih.gov This name systematically describes the compound's structure, indicating the presence of an indole (B1671886) core, a triazole ring, and a dimethylamino group that has been oxidized to an N-oxide.
CAS Registry Number and UNII Identifier
This compound is assigned a unique CAS Registry Number, which is 260435-42-5. nih.govcaymanchem.comclearsynth.comaxios-research.com In addition to the CAS number, it also has a UNII (Unique Ingredient Identifier) assigned by the FDA Global Substance Registration System (GSRS), which is YNT22B2U4T. nih.govncats.io These identifiers are used for regulatory and database purposes.
Synonyms and Pharmacopoeial Designations (e.g., Rizatriptan Benzoate (B1203000) Impurity H [EP])
This compound is known by several synonyms and pharmacopoeial designations. Among these, it is recognized in the European Pharmacopoeia (EP) as Rizatriptan Benzoate Impurity H. nih.govontosight.aincats.iosynzeal.comveeprho.comglppharmastandards.com Other synonyms include Rizatriptan N10-Oxide and N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide. nih.govclearsynth.comallmpus.com
Here is a table summarizing the key identifiers and synonyms:
| Identifier Type | Value(s) | Source(s) |
| Systematic IUPAC Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | nih.govclearsynth.com |
| CAS Registry Number | 260435-42-5 | nih.govcaymanchem.comclearsynth.comaxios-research.comveeprho.com |
| UNII Identifier | YNT22B2U4T | nih.govontosight.aincats.io |
| Pharmacopoeial Designation | Rizatriptan Benzoate Impurity H [EP] | nih.govontosight.aincats.iosynzeal.comveeprho.comglppharmastandards.com |
| Other Synonyms | Rizatriptan N10-Oxide, N,N-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine N-Oxide | nih.govclearsynth.comallmpus.com |
Contextual Significance of this compound in Pharmaceutical Science
This compound holds significance in pharmaceutical science primarily due to its presence as an impurity in rizatriptan products and its implications for drug quality and safety. nih.govontosight.ai
Role as an Impurity in Rizatriptan Formulations
This compound is identified as a potential impurity found in commercial preparations of rizatriptan. caymanchem.commedchemexpress.com It can be formed as a degradation product, particularly under oxidative conditions. caymanchem.com Its presence as an impurity is a key consideration in the synthesis and formulation of rizatriptan benzoate. ontosight.ai this compound is also noted as one of the minor metabolites of rizatriptan, although it is considered pharmacologically inactive. nih.govpharmgkb.orghres.cahpra.ie
Compliance with Regulatory Guidelines (e.g., ICH, EP, USP)
This compound is recognized as a relevant impurity in the context of pharmaceutical quality control, and its control is subject to regulatory guidelines such as those from the International Conference on Harmonisation (ICH), the European Pharmacopoeia (EP), and the United States Pharmacopeia (USP) ontosight.aisynzeal.comcymitquimica.comresearchgate.netinnovareacademics.inusp.orgcymitquimica.com. These guidelines establish standards for the identification, quantification, and control of impurities in drug substances and products to ensure their quality, safety, and efficacy ontosight.aitandfonline.com.
The European Pharmacopoeia (EP) specifically lists this compound as Rizatriptan Benzoate Impurity H [EP], highlighting its significance as a controlled substance within the European regulatory framework ontosight.aisynzeal.comcymitquimica.comcymitquimica.com. Similarly, the United States Pharmacopeia (USP) includes this compound, and reference standards for this compound are available for use in specified quality tests and assays as outlined in USP compendia usp.orgsigmaaldrich.com.
Compliance with ICH guidelines, particularly those concerning impurities (e.g., ICH Q3A and Q3B), requires pharmaceutical manufacturers to identify and characterize impurities present at or above certain thresholds and to control them within specified limits tandfonline.comjapsonline.com. This compound, being a potential impurity formed during the synthesis or degradation of rizatriptan benzoate, falls under the purview of these guidelines ontosight.aitandfonline.com.
Analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated according to ICH guidelines to accurately determine the levels of impurities like this compound in rizatriptan benzoate researchgate.netinnovareacademics.in. These methods ensure that the amount of this compound in the final drug product remains below the established acceptance criteria set by regulatory bodies like the EP and USP researchgate.netinnovareacademics.incbg-meb.nl.
Research studies have focused on developing and validating sensitive analytical methods for the rapid separation and determination of this compound impurity in rizatriptan benzoate bulk drug substances, demonstrating compliance with ICH guidelines for parameters such as linearity, detection limit, quantification limit, precision, and accuracy researchgate.netinnovareacademics.in. For instance, a validated RP-HPLC method showed linearity for this compound over a specific concentration range, with acceptable correlation coefficients and recovery rates researchgate.netinnovareacademics.in.
| Analytical Parameter | This compound Findings (Example) | Reference |
| Linearity Range | 450-11000 ng/ml | researchgate.netinnovareacademics.in |
| Correlation Coefficient (R) | 0.999 | researchgate.netinnovareacademics.in |
| Limit of Detection (LOD) | 150 ng/ml | researchgate.netinnovareacademics.in |
| Limit of Quantification (LOQ) | 450 ng/ml | researchgate.netinnovareacademics.in |
| Retention Time | 24.7 minutes (example) | researchgate.netinnovareacademics.in |
| Percentage Recovery | 96.0 - 102.0% | researchgate.netinnovareacademics.in |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-20(2,21)6-5-13-8-17-15-4-3-12(7-14(13)15)9-19-11-16-10-18-19/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTBNOJGXNZYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180690 | |
| Record name | Rizatriptan N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260435-42-5 | |
| Record name | Rizatriptan N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260435425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rizatriptan N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIZATRIPTAN N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNT22B2U4T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Pathways of Rizatriptan N Oxide
Degradation Mechanisms Leading to Rizatriptan (B1679398) N-oxide Formation
Rizatriptan N-oxide can arise from the degradation of rizatriptan under various conditions. caymanchem.combertin-bioreagent.com
Oxidative Degradation Pathways
Oxidative conditions are a primary factor in the formation of this compound as a degradation product. caymanchem.combertin-bioreagent.comcaymanchem.comresearchgate.netglpbio.cnglpbio.com Studies have shown that rizatriptan undergoes considerable degradation under oxidative stress. researchgate.netnih.gov this compound is identified as a potential impurity in commercial preparations of rizatriptan, often formed under oxidative conditions. caymanchem.combertin-bioreagent.comcaymanchem.comglpbio.cnglpbio.com
Metabolic Formation of this compound
This compound is also a metabolite of rizatriptan formed through biological processes. psu.edufda.govresearchgate.net
In Vitro Metabolism Studies
In vitro metabolism studies have investigated the formation of this compound in various biological matrices. psu.edufda.gov
The in vitro metabolism of rizatriptan, including the formation of this compound, has been shown to be both species and tissue specific. psu.edu Rizatriptan-N10-oxide was identified as a major metabolite after incubation of rizatriptan in rat lung, rat kidney, and dog liver microsomes. psu.edu
Rizatriptan-N10-oxide was found to be a minor metabolite in rat liver microsomes. psu.edu In human liver microsomes and liver slices, triazolomethyl-indole-3-acetic acid was identified as the major metabolite, with the N-oxide being a minor one. psu.edufda.gov In vitro metabolism studies using liver S9 fractions indicated that the oxidative deamination of rizatriptan to the indoleacetic acid metabolite is catalyzed by monoamine oxidase-A (MAO-A), which is the primary metabolic route for rizatriptan. fda.govmims.comhres.cahres.cafda.govhres.cadrugs.comsandoz.comhpra.ie Other minor metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate (B86663) conjugate of the 6-hydroxy metabolite, none of which are pharmacologically active. fda.govhres.cafda.govhres.cadrugs.comhpra.ie
The extent of rizatriptan metabolism, and thus metabolite formation including the N-oxide, is species-dependent. hres.ca While the indole (B1671886) acetic acid derivative is the most prominent metabolite across species, the N-oxide analog is also a significant metabolite in rats and dogs. hres.cahres.ca
Here is a summary of in vitro metabolism findings related to this compound formation:
| Species | Tissue Microsomes | This compound Formation | Reference |
| Rat | Lung | Major Metabolite | psu.edu |
| Rat | Kidney | Major Metabolite | psu.edu |
| Dog | Liver | Major Metabolite | psu.edu |
| Rat | Liver | Minor Metabolite | psu.edu |
| Human | Liver | Minor Metabolite | psu.edufda.gov |
This compound: Formation, Pathways, and In Vivo Metabolism
This compound is a chemical compound that arises as a metabolite during the biotransformation of rizatriptan, a medication used for the acute treatment of migraine headaches. Its formation and subsequent fate within biological systems have been characterized through various in vivo and in vitro studies.
In Vivo Metabolic Pathways in Humans and Animal Models
The metabolism of rizatriptan has been investigated in both humans and various animal models, including rats, mice, rabbits, and dogs. These studies indicate that the metabolic pathways are qualitatively similar across these species, encompassing processes such as oxidative deamination, aromatic hydroxylation followed by sulfation, N-oxidation, and N-demethylation. hres.ca
N-oxidation as a Minor Metabolic Route
In humans, N-oxidation represents a minor metabolic pathway for rizatriptan. hres.cadrugbank.commedsafe.govt.nznih.govhpra.iefda.govhpra.iefda.gov this compound is consistently identified as one of several minor metabolites, alongside compounds such as the 6-hydroxy metabolite and its sulfate conjugate. hres.cadrugbank.commedsafe.govt.nznih.govhpra.iehpra.iefda.gov While N-oxidation occurs, it does not constitute a primary route of biotransformation for rizatriptan in humans.
In contrast, in vitro studies using liver microsomes from different species have shown species and tissue specificity in rizatriptan metabolism. Rizatriptan-N10-oxide was identified as a major metabolite in rat lung, rat kidney, and dog liver microsomes, although it was a minor metabolite in rat liver microsomes. psu.edu Following administration to rats and dogs, Rizatriptan-N10-oxide was identified as one of three major metabolites. psu.edu However, its significance as a major metabolite observed in certain animal in vitro or in vivo contexts does not translate to the human metabolic profile, where it remains minor.
Quantitative Contribution to Total Excretion
Following oral administration of a dose of 14C-labeled rizatriptan to humans, the majority of the administered radioactivity is recovered in the urine (approximately 82%) over 120 hours, with a smaller portion found in feces (approximately 12%). drugbank.comnih.govfda.govnih.gov Unchanged rizatriptan accounts for about 14% of an oral dose excreted in urine. drugbank.commedsafe.govt.nznih.govfda.govnih.gov The major metabolite, the indole acetic acid metabolite, represents a significant fraction of the excreted dose, accounting for around 51% of an oral dose in urine. drugbank.commedsafe.govt.nznih.govfda.govnih.gov
Quantitative analysis of metabolites excreted in urine indicates that Rizatriptan-N10-oxide contributes a small percentage to the total excreted dose. Studies have reported that Rizatriptan-N10-oxide accounts for approximately 4% of an intravenous dose and 2% of an oral dose excreted in urine. nih.govresearchgate.net Another source indicates it accounts for less than 5% of either dose. fda.gov
The following table summarizes the approximate urinary excretion of rizatriptan and its major and minor metabolites in humans after oral administration:
| Compound | Approximate % of Oral Dose Excreted in Urine |
| Unchanged Rizatriptan | 14% drugbank.commedsafe.govt.nznih.govfda.govnih.gov |
| Indole Acetic Acid Metabolite | 51% drugbank.commedsafe.govt.nznih.govfda.govnih.gov |
| This compound | 2-4% fda.govnih.govresearchgate.net |
| N-monodesmethyl-rizatriptan | <1% medsafe.govt.nz |
Note: Data compiled from various sources and may represent ranges or approximations.
Analytical Methodologies for Rizatriptan N Oxide
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical arsenal for Rizatriptan (B1679398) N-oxide. These methods offer the necessary specificity and sensitivity to separate and quantify this compound from Rizatriptan and other related substances.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a primary and widely utilized technique for the determination of Rizatriptan N-oxide. innovareacademics.ininnovareacademics.inresearcher.life Several HPLC methods have been developed and validated to ensure the rapid and accurate separation of this compound from its parent compound, Rizatriptan. innovareacademics.ininnovareacademics.inresearchgate.net
Reverse Phase Liquid Chromatography (RP-LC) is the predominant mode of HPLC employed for the analysis of this compound. innovareacademics.ininnovareacademics.inresearchgate.net This approach is well-suited for separating polar compounds like this compound. The methodology typically involves a non-polar stationary phase and a polar mobile phase, leading to effective resolution of the analyte from other components in the sample matrix. innovareacademics.ininnovareacademics.inresearchgate.net
To achieve optimal separation between Rizatriptan and this compound, gradient elution systems are commonly implemented. innovareacademics.ininnovareacademics.inresearchgate.net These systems involve a programmed change in the composition of the mobile phase during the chromatographic run. For instance, a typical gradient might involve a mobile phase consisting of two components: Mobile Phase A, a buffered aqueous solution, and Mobile Phase B, an organic solvent like acetonitrile. innovareacademics.ininnovareacademics.inresearchgate.net The proportion of Mobile Phase B is gradually increased over the course of the analysis to facilitate the elution of the compounds of interest. innovareacademics.ininnovareacademics.inresearchgate.net
The choice of the analytical column is critical for the successful separation of this compound. Columns with an octadecylsilyl (ODS) or C18 stationary phase are frequently used. innovareacademics.ininnovareacademics.inresearchgate.net These columns provide the necessary hydrophobicity to retain and separate the components based on their polarity. A common column specification is an ODS 3V, 250 mm x 4.6 mm, with a 5 µm particle size. innovareacademics.ininnovareacademics.inresearchgate.net
Ultraviolet (UV) detection is the standard method for the quantification of this compound after chromatographic separation. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and specificity. For Rizatriptan and its N-oxide impurity, a detection wavelength of 280 nm is commonly employed, as it corresponds to a region of significant UV absorbance for these compounds. innovareacademics.ininnovareacademics.inresearchgate.netjapsonline.com
Under specific chromatographic conditions, this compound exhibits a characteristic retention time that allows for its identification and differentiation from Rizatriptan. In a validated RP-HPLC method, the retention time for Rizatriptan was recorded at approximately 22.6 minutes, while this compound eluted later, at around 24.7 minutes. innovareacademics.ininnovareacademics.inresearchgate.netresearchgate.net This difference in retention times ensures a clear separation and accurate quantification of the N-oxide impurity.
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Mode | Reverse Phase Liquid Chromatography (RP-LC) |
| Elution | Gradient Elution |
| Column | ODS 3V, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.25 mM Potassium Dihydrogen Phosphate Buffer (pH 2.0) : Methanol (95:5 v/v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/minute |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Retention Time (Rizatriptan) | ~22.6 minutes |
| Retention Time (this compound) | ~24.7 minutes |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient technique used for the separation, identification, and quantification of this compound, often in the presence of Rizatriptan and other related impurities. This method offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity.
Several validated UPLC methods have been developed for the determination of Rizatriptan and its impurities, including the N-oxide. These methods typically employ a reverse-phase approach with a C18 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen orthophosphate) and an organic modifier like acetonitrile, delivered at a specific flow rate. Detection is commonly performed using a UV detector at a wavelength where both Rizatriptan and its N-oxide exhibit significant absorbance, typically around 225 nm or 280 nm.
The developed UPLC methods demonstrate excellent linearity, accuracy, precision, and robustness, making them suitable for routine quality control of bulk drug substances and pharmaceutical formulations. The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be as low as 150 ng/mL and 450 ng/mL, respectively, highlighting the sensitivity of the technique. The resolution between Rizatriptan and this compound is a critical parameter, and optimized methods achieve a resolution factor greater than 2.0, ensuring accurate quantification of the impurity.
Table 1: Typical UPLC Method Parameters for this compound Analysis
| Parameter | Conditions |
| Column | C18 (e.g., Acquity UPLC BEH C18, ODS 3V) |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., potassium dihydrogen phosphate pH 3.0) and acetonitrile |
| Flow Rate | 0.3 - 1.0 mL/min |
| Detection Wavelength | 225 nm or 280 nm |
| Column Temperature | 40°C |
| Run Time | Approximately 13-35 minutes |
Spectroscopic Characterization of this compound
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. Mass spectrometry, nuclear magnetic resonance spectroscopy, and UV spectrophotometry each provide unique and complementary information.
Mass spectrometry is a powerful analytical tool for the identification and quantification of this compound. The molecular formula of this compound is C15H19N5O, with a molecular weight of 285.34 g/mol innovareacademics.inschd-shimadzu.com. In mass spectrometry, this compound is typically observed as its protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 286.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. While specific fragmentation data for this compound is not extensively detailed in the available literature, the fragmentation pattern of the parent compound, Rizatriptan, is well-documented. The fragmentation of Rizatriptan often involves the loss of the dimethylamine group. For this compound, a characteristic fragmentation would be the loss of the oxygen atom from the N-oxide moiety, resulting in a fragment ion corresponding to the protonated Rizatriptan molecule. This neutral loss of 16 Da is a diagnostic indicator for the presence of an N-oxide.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a commonly used technique for the sensitive and selective quantification of Rizatriptan and its metabolites, including the N-oxide, in various matrices.
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C15H19N5O |
| Molecular Weight | 285.34 g/mol |
| Protonated Molecule [M+H]+ | m/z ≈ 286 |
| Characteristic Fragmentation | Neutral loss of 16 Da (Oxygen) |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the chemical environment of the individual atoms within the molecule.
Upon oxidation of the tertiary amine to the N-oxide, the protons on the carbon atoms adjacent (α-protons) to the N-oxide group are expected to experience a significant downfield shift (to a higher ppm value).
Table 3: Predicted ¹H-NMR Chemical Shift Changes for this compound compared to Rizatriptan
| Proton Group | Expected Chemical Shift Change |
| N(CH₃)₂ Protons | Significant downfield shift |
| -CH₂-N(O)(CH₃)₂ Protons | Significant downfield shift |
| Indole (B1671886) and Triazole Protons | Minor shifts |
The formation of the N-oxide group introduces a significant electronic change in its vicinity, which is observable in the NMR spectrum. The oxygen atom in the N-oxide moiety is highly electronegative and withdraws electron density from the adjacent nitrogen and carbon atoms. This withdrawal of electron density leads to a deshielding effect on the neighboring protons and carbon atoms.
In the context of this compound, the protons of the two methyl groups attached to the nitrogen and the methylene protons of the ethylamine (B1201723) side chain (the α-protons) will be the most affected. This deshielding causes their corresponding signals in the ¹H-NMR spectrum to appear at a higher chemical shift (further downfield) compared to their positions in the spectrum of Rizatriptan. This downfield shift is a characteristic feature that aids in the confirmation of the N-oxide structure. The magnitude of this shift provides valuable information for the structural assignment.
UV spectrophotometry is a simple, cost-effective, and readily available technique for the quantitative analysis of Rizatriptan and its N-oxide. The indole chromophore present in the structure of this compound is responsible for its UV absorbance.
Rizatriptan exhibits two main absorption maxima (λmax) in the UV region, typically around 225 nm and 280 nm in various solvents. The N-oxide derivative is expected to have a very similar UV absorption profile, as the N-oxidation of the side-chain tertiary amine does not significantly alter the main chromophore of the indole ring system. Therefore, quantitative analysis of this compound can be performed at either of these wavelengths.
This technique is particularly useful for determining the concentration of this compound in bulk samples or in dissolution studies, provided there are no other interfering substances that absorb at the same wavelength. The method is validated for its linearity, accuracy, and precision according to ICH guidelines.
Table 4: UV Spectrophotometric Data for this compound (based on Rizatriptan)
| Parameter | Wavelength |
| λmax 1 | ~ 225 nm |
| λmax 2 | ~ 280 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Validation of Analytical Methods for this compound
The validation of analytical methods for quantifying this compound, a potential impurity and degradation product of Rizatriptan, is critical for ensuring the quality and purity of the active pharmaceutical ingredient (API). caymanchem.com Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For this compound, this typically involves high-performance liquid chromatography (HPLC) methods. innovareacademics.insemanticscholar.org
Adherence to International Conference on Harmonization (ICH) Guidelines
The development and validation of analytical methods for this compound are performed in accordance with the International Conference on Harmonization (ICH) guidelines. innovareacademics.ininnovareacademics.inresearchgate.net These guidelines provide a comprehensive framework for validating analytical procedures, ensuring that the method is reliable, precise, and accurate for the determination of impurities like this compound in bulk drug substances. semanticscholar.orginnovareacademics.in The validation process encompasses several key parameters, including specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. innovareacademics.in
Specificity and Resolution from Parent Compound and Other Impurities
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the parent compound (Rizatriptan) and other impurities. In the analysis of this compound, chromatographic methods are developed to ensure adequate separation from Rizatriptan.
One validated reverse phase HPLC method demonstrates excellent specificity, with a chromatographic resolution of more than six between the this compound and Rizatriptan peaks. innovareacademics.ininnovareacademics.inresearchgate.net The retention times recorded under specific conditions were approximately 24.7 minutes for this compound and 22.6 minutes for Rizatriptan, confirming the method's ability to separate and distinguish the N-oxide impurity from the parent drug. innovareacademics.ininnovareacademics.inresearchgate.net
| Parameter | Compound | Result |
| Retention Time | Rizatriptan | 22.6 minutes |
| This compound | 24.7 minutes | |
| Resolution | Between Rizatriptan and this compound | > 6.0 |
Linearity and Range of Quantification (e.g., ng/mL concentrations)
Linearity studies are performed to verify that the method's response is directly proportional to the concentration of the analyte within a given range. For the quantitative determination of this compound, a validated HPLC method has demonstrated good linearity over a concentration range of 450 ng/mL to 11000 ng/mL. innovareacademics.ininnovareacademics.inresearchgate.net The analysis of the data from this range yielded a linear regression with a correlation coefficient (R) of 0.999, indicating a strong linear relationship between the concentration and the analytical signal. innovareacademics.ininnovareacademics.inresearchgate.net
| Validation Parameter | Result |
| Concentration Range | 450 - 11000 ng/mL |
| Correlation Coefficient (R) | 0.999 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, these limits have been established based on the signal-to-noise ratio. innovareacademics.in A validated HPLC method determined the LOD to be 150 ng/mL and the LOQ to be 450 ng/mL. innovareacademics.ininnovareacademics.inresearchgate.net
| Sensitivity Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 150 ng/mL |
| Limit of Quantitation (LOQ) | 450 ng/mL |
Precision (Repeatability and Intermediate Precision)
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels: repeatability and intermediate precision.
Repeatability (intra-day precision) assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate precision assesses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.
For this compound, the method precision at the LOQ level was found to have a relative standard deviation (%RSD) of less than 3%. innovareacademics.in Repeatability studies showed a %RSD of better than 0.5% for both retention time and peak area response. innovareacademics.in The results for intermediate precision were demonstrated to be in the same range as those obtained for repeatability. innovareacademics.in
| Precision Parameter | Metric | Result |
| Method Precision at LOQ | %RSD | < 3% |
| Repeatability (Retention Time) | %RSD | < 0.5% |
| Repeatability (Peak Area) | %RSD | < 0.5% |
Accuracy and Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the impurity standard into the sample matrix. Recovery experiments for this compound were conducted in triplicate at three different concentration levels (0.05%, 0.15%, and 0.25% of the analyte concentration). innovareacademics.in The percentage recovery of this compound in the bulk drug material was found to be in the range of 96.0% to 102.0%, demonstrating the high accuracy of the analytical method. innovareacademics.ininnovareacademics.inresearchgate.net
| Accuracy Parameter | Result |
| Percentage Recovery Range | 96.0% - 102.0% |
Robustness of Methods
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, robustness is a critical validation parameter to ensure the method's suitability for routine quality control.
Detailed Research Findings
Research into the analytical methodologies for this compound has included assessments of robustness, primarily focusing on the impact of variations in chromatographic conditions on the resolution between this compound and its parent compound, rizatriptan.
In one study, a high-performance liquid chromatography (HPLC) method was evaluated for its robustness by intentionally altering several key parameters. The parameters selected for variation were the flow rate of the mobile phase and the temperature of the column oven. innovareacademics.in The standard method utilized a flow rate of 1.0 ml/minute and a column temperature of 40°C. innovareacademics.in
To test the method's robustness, the flow rate was adjusted by ±0.2 ml/minute, resulting in flow rates of 0.8 ml/minute and 1.2 ml/minute. innovareacademics.in Similarly, the column oven temperature was varied by ±2°C, leading to temperatures of 38°C and 42°C. innovareacademics.in The primary criterion for evaluating the impact of these changes was the chromatographic resolution between the peaks of rizatriptan and this compound. innovareacademics.in
The results of this study indicated that even with these deliberate variations in the analytical parameters, the method demonstrated its reliability. The chromatographic resolution between the this compound impurity and the rizatriptan peak was maintained below 2.0 under all the tested conditions. innovareacademics.in This confirmed that the method is robust and suitable for its intended purpose of reliably quantifying this compound.
The following interactive data table summarizes the parameters that were tested to establish the robustness of the analytical method for this compound.
Interactive Data Table: Robustness of Analytical Method for this compound
| Parameter | Standard Condition | Variation | Observation |
| Flow Rate | 1.0 ml/min | 0.8 ml/min | Chromatographic resolution between rizatriptan and this compound remained < 2.0 |
| 1.2 ml/min | Chromatographic resolution between rizatriptan and this compound remained < 2.0 | ||
| Column Temperature | 40°C | 38°C | Chromatographic resolution between rizatriptan and this compound remained < 2.0 |
| 42°C | Chromatographic resolution between rizatriptan and this compound remained < 2.0 |
Impurities and Quality Control Research of Rizatriptan N Oxide
Impurity Profiling in Rizatriptan (B1679398) Drug Substances
Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification and quantification of impurities present in a drug substance. researchgate.net Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish standards and limits for these impurities. ontosight.ai
Identification of Rizatriptan N-oxide as a Potential Impurity
This compound is recognized as an impurity associated with the synthesis or formulation of rizatriptan benzoate (B1203000). ontosight.aicaymanchem.com It is listed as Rizatriptan Benzoate Impurity H [EP]. ontosight.ai Its chemical structure includes an indole (B1671886) backbone and a triazole ring, along with the N-oxide functional group. ontosight.ai This compound can form as a degradation product, particularly under oxidative conditions. caymanchem.combertin-bioreagent.comcaymanchem.com Identification of impurities like this compound is typically performed using advanced analytical techniques. ontosight.ai
Quantification of Impurity Levels in Pharmaceutical Preparations
Quantifying impurity levels is essential for ensuring that drug products meet regulatory specifications. ontosight.ai Analytical methods, such as high-performance liquid chromatography (HPLC), are commonly employed for this purpose. ontosight.airesearchgate.net A validated reverse phase liquid chromatography method has been developed for the rapid separation and determination of this compound impurity in rizatriptan benzoate bulk drug substances. researchgate.netinnovareacademics.in This method demonstrated linearity for this compound over a concentration range of 450-11000 ng/ml, with a correlation coefficient (R) of 0.999. researchgate.netinnovareacademics.in The limit of detection (LOD) and limit of quantification (LOQ) for this compound were found to be 150 ng/ml and 450 ng/ml, respectively. researchgate.netinnovareacademics.in The percentage recovery of N-oxide in bulk drug material samples ranged from 96.0% to 102.0%. researchgate.netinnovareacademics.in
Here is a summary of the analytical method validation data for this compound quantification:
| Parameter | Value / Range | Note |
| Linearity Range | 450-11000 ng/ml | Correlation coefficient R = 0.999 |
| LOD | 150 ng/ml | Limit of Detection |
| LOQ | 450 ng/ml | Limit of Quantification |
| Percentage Recovery | 96.0% - 102.0% | In bulk drug material sample |
| Retention Time | 24.7 minutes | Relative to Rizatriptan (22.6 mins) |
Recent research has also explored Ultra Performance Liquid Chromatography (UPLC) for the determination of impurities in Rizatriptan benzoate, focusing on genotoxic impurities, although the specific application to this compound quantification by UPLC in this context was not explicitly detailed in the provided snippets. japsonline.com
Stability Studies of Rizatriptan Formulations and N-oxide Formation
Stability studies are crucial for determining how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.orgeuropa.euresearchgate.net These studies help establish recommended storage conditions and shelf lives. researchgate.net
Forced Degradation Studies (e.g., oxidative stress)
Forced degradation studies are conducted to intentionally degrade the drug substance or product to understand its degradation pathways and products, including impurities like this compound. nih.govresearchgate.netgoogle.com These studies involve exposing the substance to stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. nih.gov
In forced degradation studies on rizatriptan benzoate, considerable degradation was observed under oxidative stress conditions. nih.gov Mild degradation was also noted under alkaline conditions, while extensive degradation occurred in acidic medium. nih.govbiomedres.us Rizatriptan benzoate was found to be stable under thermal and photolytic stress conditions in one study. biomedres.us Another study also indicated that this compound is a degradation product formed under oxidative conditions. caymanchem.combertin-bioreagent.comcaymanchem.com
Long-term and Accelerated Stability Testing
Long-term and accelerated stability testing are performed to gather data on the stability of the drug product under recommended storage conditions and exaggerated conditions, respectively. ich.orgeuropa.eu
According to ICH guidelines, long-term stability studies should typically be conducted every 3 months during the first year, every 6 months during the second year, and annually thereafter for products with a proposed shelf life of at least 12 months. ich.orgeuropa.eu Accelerated stability studies typically involve a minimum of three time points over a 6-month study period. ich.orgeuropa.eu
Stability studies on rizatriptan drug substance have been conducted for up to 3 years under long-term conditions (25°C) and 6 months under accelerated conditions (40°C/75% RH), with results generally meeting requirements. cbg-meb.nl For drug products, stability data from both accelerated and long-term studies are used to support the claimed shelf life. cbg-meb.nl Out-of-specification results for this compound impurity during stability studies have led to product recalls, highlighting the importance of these tests in quality control. ca.gov In one instance, a recall was initiated due to out-of-specification levels of this compound impurity (above the specification limit of NMT 0.5%) observed during stability testing, linked to an excipient with a higher peroxide value. ca.gov
Regulatory Limits and Quality Assurance for this compound
Regulatory bodies play a crucial role in setting standards and limits for impurities in pharmaceutical products to ensure their quality, safety, and consistency. ontosight.ai The identification and quantification of impurities like this compound are subject to these regulatory requirements. ontosight.ai
Quality assurance in pharmaceutical manufacturing involves a comprehensive system to ensure that drug products meet predefined quality standards throughout their lifecycle. ontosight.ai This includes controlling impurities such as this compound. Regulatory guidelines, such as those from the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide specifications and acceptable limits for impurities in rizatriptan drug substances and products. ontosight.ai For example, this compound is recognized as Rizatriptan Benzoate Impurity H [EP]. ontosight.ai
Analytical methods used for impurity testing, including the quantification of this compound, must be validated according to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netinnovareacademics.in This ensures the methods are suitable for their intended purpose, demonstrating specificity, linearity, accuracy, precision, and robustness. researchgate.netinnovareacademics.in
Adherence to these regulatory limits and the implementation of robust quality assurance processes, including comprehensive impurity profiling and stability monitoring, are essential for the production of high-quality rizatriptan pharmaceutical preparations. ontosight.ai
United States Pharmacopeia (USP) Standards
Similarly, the United States Pharmacopeia (USP) sets standards for the identity, strength, quality, and purity of medicines, food ingredients, and dietary supplements manufactured and distributed worldwide ontosight.ai. The USP also includes requirements for controlling impurities in drug substances and products. While specific details of a dedicated USP monograph for this compound were not found, the USP sets general chapters on impurities and analytical procedures that are relevant to the control of impurities like this compound in rizatriptan products marketed in the United States ontosight.aisigmaaldrich.com. Reference standards traceable to USP primary standards may be used for quality control purposes sigmaaldrich.comsynzeal.com.
Maximum Allowable Limits for Impurities (e.g., area-%)
Regulatory authorities and pharmacopoeias define maximum allowable limits for impurities in pharmaceutical products to ensure patient safety. For this compound, a typical specification limit mentioned in some contexts is NMT (Not More Than) 0.5% area-% by High-Performance Liquid Chromatography (HPLC) ca.govca.gov. Exceeding this limit can lead to product recalls, as demonstrated by instances where batches of Rizatriptan Benzoate Orally Disintegrating Tablets and Film Coated Tablets were recalled due to out-of-specification results for this compound impurity during stability studies ca.govca.gov. Although an increase in this compound impurity may not always affect systemic bioavailability and efficacy, recalls are initiated as a precautionary measure to adhere to the established quality standards ca.govca.gov. In some manufacturing processes, efforts are made to ensure the presence of this compound is less than about 0.15 area-% by HPLC google.com.
Quality Control Applications in Pharmaceutical Manufacturing
Quality control in pharmaceutical manufacturing involves a series of processes and tests to ensure that drug products meet predefined quality standards ontosight.ai. The identification and quantification of impurities, including this compound, are critical quality control applications ontosight.ai. Advanced analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are typically employed for this purpose ontosight.ai. Controlling impurities throughout the manufacturing process is essential for the quality and consistency of the final product ontosight.ai.
In-Process Control and Finished Product Release Testing
In-process control (IPC) and finished product release testing are vital stages where the levels of impurities like this compound are monitored. IPC involves testing performed during the manufacturing process to monitor and adjust parameters to ensure the final product will meet specifications. Finished product release testing involves comprehensive analysis of the final dosage form before it is released to the market. Analytical methods, particularly validated HPLC methods, are used to determine the amount of this compound present in both intermediate and final products researchgate.netinnovareacademics.in. These tests ensure that the impurity levels remain within the acceptable limits established by regulatory bodies and the product's specifications sphinxsai.com.
Analytical Method Validation for Abbreviated New Drug Applications (ANDA)
Analytical method validation is a critical requirement for Abbreviated New Drug Applications (ANDA) to demonstrate that an analytical method is suitable for its intended purpose, such as the identification and quantification of impurities synzeal.comclearsynth.com. For this compound, analytical methods, often utilizing techniques like RP-HPLC, are developed and validated according to guidelines from organizations like the International Conference on Harmonisation (ICH) researchgate.netinnovareacademics.in. Validation parameters typically include specificity, precision, linearity, accuracy, detection limit (LOD), and quantification limit (LOQ) researchgate.netinnovareacademics.in. A validated method ensures reliable and accurate determination of this compound levels in rizatriptan drug substances and finished products submitted for ANDA approval synzeal.comresearchgate.netinnovareacademics.inclearsynth.com. For example, a validated RP-LC method for determining this compound in rizatriptan benzoate bulk drug substance showed linearity over a concentration range of 450-11000 ng/ml, with an LOD of 150 ng/ml and LOQ of 450 ng/ml researchgate.netinnovareacademics.in.
Pharmacological and Toxicological Assessment of Rizatriptan N Oxide
Pharmacological Activity Assessment
The pharmacological assessment of Rizatriptan (B1679398) N-oxide indicates a notable lack of significant activity, particularly concerning the receptors targeted by its parent compound, rizatriptan. ncats.iodrugbank.comhres.camedsafe.govt.nz
Inactivity at 5-HT1B/1D Receptors
Rizatriptan, the parent compound, is a selective agonist at the serotonin (B10506) 5-HT1B and 5-HT1D receptors, which is the basis for its therapeutic effect in migraine treatment. ncats.iodrugbank.commedsafe.govt.nznih.govwikipedia.org However, Rizatriptan N-oxide, along with other minor metabolites like the 6-hydroxy compound and its sulfate (B86663) conjugate, has been shown to be inactive at these 5-HT1B/1D receptors. ncats.iodrugbank.comhres.cadrugs.com
Lack of Pharmacological Activity as a Metabolite
Rizatriptan undergoes metabolism in the body, primarily via oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole (B1671886) acetic acid metabolite. drugbank.commedsafe.govt.nznih.gov While N-monodesmethyl-rizatriptan is a minor metabolite with pharmacological activity comparable to the parent compound, this compound is listed as one of the other minor metabolites that are pharmacologically inactive. naarini.comncats.iodrugbank.comhres.camedsafe.govt.nznih.gov
Toxicological Considerations of this compound as an Impurity
As an impurity found in pharmaceutical preparations of rizatriptan, this compound presents toxicological considerations primarily related to its potential impact on the quality and safety profile of the parent drug product. ontosight.aicaymanchem.com
Potential Impact on Drug Efficacy and Safety Profile of Parent Compound
The presence of impurities like this compound during the synthesis or storage of rizatriptan benzoate (B1203000) could potentially affect the drug's pharmacokinetics, efficacy, or safety profile. ontosight.ai While this compound itself is pharmacologically inactive, the presence of impurities in a drug substance can generally affect its quality, safety, and efficacy, potentially causing health hazards if levels exceed certain limits. jpionline.org
Computational and Modeling Studies of Rizatriptan N Oxide
Molecular Structure Analysis
The molecular structure of Rizatriptan (B1679398) N-oxide is defined by its specific arrangement of atoms and functional groups. Its chemical formula is C₁₅H₁₉N₅O, and it has a molecular weight of 285.34 g/mol caymanchem.comnih.gov. The IUPAC name is N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine oxide nih.gov.
Indole (B1671886) Backbone and Triazole Ring System
The core structure of Rizatriptan N-oxide features an indole backbone, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring ontosight.ai. This indole moiety is a common structural feature in many biologically active compounds. Attached to the indole backbone is a 1,2,4-triazole (B32235) ring system, a five-membered ring containing three nitrogen atoms ontosight.ai. This triazole ring is linked to the indole at the 5-position via a methyl group ontosight.ai.
N-oxide Functionality
A key feature of this compound is the presence of an N-oxide functional group. This group involves an oxygen atom bonded to a nitrogen atom, where the nitrogen typically carries a formal positive charge and the oxygen a formal negative charge. In this compound, this functionality is located on the N,N-dimethyl ethylamine (B1201723) side chain attached to the indole ring at the 3-position nih.gov. The formation of the N-oxide is a result of oxidation of the tertiary amine nitrogen in the parent compound, Rizatriptan caymanchem.combertin-bioreagent.com.
Theoretical Predictions of Stability and Reactivity
Theoretical calculations can provide valuable predictions regarding the stability and reactivity of this compound. While specific detailed computational studies on the theoretical predictions of this compound's stability and reactivity were not extensively found in the search results, the presence of the N-oxide functional group suggests certain inherent characteristics. N-oxides can undergo various reactions, including reduction back to the tertiary amine, rearrangement reactions, and nucleophilic attack on the nitrogen or electrophilic attack on the oxygen. The stability of the N-oxide can be influenced by factors such as electronic effects of substituents and the surrounding chemical environment. Its formation from Rizatriptan under oxidative conditions indicates its role as a potential degradation product caymanchem.combertin-bioreagent.com. Kinetic studies on the oxidative conversion of rizatriptan benzoate (B1203000) to rizatriptan-N-oxide with N-haloamines have explored the reaction behavior and kinetic data, suggesting that the reaction rate is influenced by factors like acid concentration and the presence of catalysts researchid.coresearchgate.net.
Computational Approaches for Impurity Prediction
Computational approaches are increasingly used in pharmaceutical development to predict potential impurities that may arise during synthesis, storage, or formulation. For compounds like this compound, which is known as an impurity of Rizatriptan, computational methods can help in identifying potential degradation pathways and predicting the structures of other related impurities. ontosight.aicaymanchem.comaxios-research.com. These methods can involve:
Structure-based prediction: Analyzing the chemical structure of Rizatriptan and its known degradation mechanisms (like oxidation) to predict likely impurity structures, such as the N-oxide caymanchem.combertin-bioreagent.com.
Reaction pathway modeling: Using computational tools to model potential chemical reactions that could occur during synthesis or under various stress conditions (heat, light, humidity, oxidation), leading to the formation of impurities like the N-oxide.
Spectroscopic data prediction: Predicting spectroscopic properties (e.g., NMR, MS) of predicted impurities to aid in their identification and characterization using analytical techniques like HPLC researchgate.net.
Future Research Directions and Challenges
Development of Enhanced Analytical Techniques for Trace Level Detection
The accurate quantification of Rizatriptan (B1679398) N-oxide at trace levels is crucial for quality control and regulatory compliance. Existing analytical methods, such as reverse phase high-performance liquid chromatography (RP-HPLC), have been developed and validated for the determination of N-oxide impurity in rizatriptan benzoate (B1203000) researchgate.netresearchgate.net. One such validated RP-HPLC method demonstrated linearity for Rizatriptan N-oxide over a concentration range of 450-11000 ng/ml, with a limit of detection (LOD) of 150 ng/ml and a limit of quantification (LOQ) of 450 ng/ml researchgate.net. The method achieved separation between this compound and rizatriptan with a resolution greater than six, and recovery percentages for the N-oxide ranged from 96.0% to 102.0% in bulk drug material samples researchgate.netresearchgate.net.
However, as regulatory requirements become more stringent and the understanding of impurity impact evolves, there is a continuous need for more sensitive and selective analytical techniques. Future research should focus on developing methods with even lower detection and quantification limits, potentially utilizing techniques like Ultra-High Performance Liquid Chromatography (UHPLC) or hyphenated techniques such as LC-MS/MS, to accurately monitor trace levels of this compound in various matrices, including drug substances, finished products, and potentially biological samples for toxicological studies. japsonline.comjapsonline.com mentions the development of a UPLC method for the quantification and validation of a genotoxic impurity in Rizatriptan benzoate, highlighting the move towards more sensitive UPLC techniques for impurity analysis.
In-depth Investigations into N-oxide Formation Kinetics and Mechanisms
Understanding the kinetics and mechanisms of this compound formation is essential for developing strategies to mitigate its presence during synthesis, manufacturing, and storage. This compound is known to be a degradation product formed under oxidative conditions caymanchem.comresearchgate.net. Studies have investigated the oxidative conversion of rizatriptan benzoate to rizatriptan-N-oxide using different catalysts and oxidants, providing insights into the reaction behavior and kinetic data researchgate.netresearchgate.net. For instance, research exploring the synergistic effect of (RuCl3 + IrCl3) catalyzed oxidation of rizatriptan benzoate with chloramine-T (CAT) in aqueous HClO4 medium has been conducted, revealing different kinetic patterns compared to uncatalyzed reactions researchgate.netresearchgate.net. These catalyzed reactions were found to be significantly faster than uncatalyzed ones researchgate.net.
Future research should delve deeper into the specific factors influencing N-oxide formation, such as temperature, humidity, light, presence of excipients, and levels of residual catalysts or oxidizing agents. Detailed kinetic studies under various stress conditions relevant to pharmaceutical processing and storage are needed to establish predictive models for impurity formation. Investigating alternative synthetic routes or purification methods that minimize N-oxide formation is also a critical area for future work.
Comprehensive Toxicological Profiling of this compound at Low Concentrations
While this compound is considered pharmacologically inactive at the primary target receptors of rizatriptan medsafe.govt.nzfda.govhres.cadrugs.comhres.ca, a comprehensive toxicological assessment, particularly at the low concentrations at which it might be present as an impurity, is warranted. Current information primarily focuses on the activity of the parent compound and its major metabolites medsafe.govt.nzfda.govhres.cadrugs.comhres.ca.
Future research should include in-depth toxicological studies of isolated this compound to evaluate any potential subtle or long-term effects, even at trace levels. This could involve in vitro studies to assess cytotoxicity, genotoxicity, and other relevant endpoints, as well as in vivo studies if deemed necessary based on initial findings. Such profiling is crucial for establishing scientifically justified acceptance limits for this impurity in pharmaceutical formulations, aligning with regulatory requirements for impurity qualification.
Strategies for Impurity Mitigation in Novel Drug Delivery Systems
The development of novel drug delivery systems for rizatriptan may introduce new challenges related to impurity formation and control. The interaction of rizatriptan with different excipients and the processing conditions involved in formulating advanced delivery systems (e.g., nanoparticles, transdermal patches, orally disintegrating tablets) could potentially influence the rate and extent of N-oxide formation.
Future research should focus on evaluating the stability of rizatriptan in the presence of excipients used in novel delivery systems and optimizing formulation and manufacturing processes to minimize N-oxide generation. This may involve exploring alternative excipients, optimizing processing parameters (e.g., temperature, mixing speed, atmospheric control), and developing novel packaging strategies to protect the formulation from degradation. google.com mentions pharmaceutical compositions for parenteral administration of rizatriptan and suitable parenteral delivery systems, highlighting the ongoing development in delivery methods which would require impurity control strategies.
Global Harmonization of Impurity Standards and Regulations
Variations in regulatory requirements for pharmaceutical impurities across different regions can pose challenges for manufacturers and impact the global availability of rizatriptan products. Harmonization of impurity standards and testing guidelines for this compound would streamline the regulatory process and ensure consistent quality worldwide.
Future efforts should involve collaboration between regulatory bodies, pharmacopoeial authorities, and the pharmaceutical industry to establish globally recognized standards for the identification, quantification, and control of this compound. This includes agreeing on analytical method requirements, reporting thresholds, and acceptance limits based on sound scientific principles and toxicological data. researchgate.netresearchgate.net mention validation of analytical methods according to ICH guidelines, indicating the existing framework for harmonization, but further specific guidelines for this impurity may be needed.
Q & A
Q. What validated chromatographic methods are recommended for quantifying Rizatriptan N-oxide in bulk Rizatriptan benzoate?
Reverse-phase HPLC using an ODS 3V column (250 × 4.6 mm, 5 µm) with gradient elution is the primary method. Mobile phases include phosphate buffer (pH 2.0) mixed with methanol (95:5 v/v) and acetonitrile. Retention times for this compound and Rizatriptan benzoate are ~21.7–24.7 minutes, achieving resolution >6. Method validation adheres to ICH guidelines, with linearity confirmed over 450–11,000 ng/mL (R² = 0.999) .
Q. How are detection limits (LOD) and quantification limits (LOQ) determined for this compound in HPLC assays?
LOD and LOQ are calculated using signal-to-noise ratios:
- LOD = (standard deviation ÷ slope of the calibration curve).
- LOQ = . Reported values vary: LOD ranges from 150–450 ng/mL, and LOQ from 450–11,000 ng/mL, depending on column type and detection parameters .
Q. What validation parameters ensure the reliability of HPLC methods for impurity analysis?
Key parameters include:
- Precision : %RSD <0.5% for retention time and peak area.
- Accuracy : Recovery rates of 96–102% via spiked samples.
- Robustness : Consistent resolution (<2.0 RSD) under varied flow rates, column temperatures, and mobile phase ratios .
Advanced Research Questions
Q. How can co-elution of this compound and the parent compound be resolved in complex matrices?
Optimize gradient elution profiles (e.g., adjusting methanol:acetonitrile ratios) and column temperature (40°C recommended). System suitability tests under modified conditions (e.g., ±0.1 mL/min flow rate) confirm resolution stability. Forced degradation studies (oxidative stress) help identify interference-free detection windows .
Q. What experimental strategies address discrepancies in reported LOD/LOQ values across studies?
Discrepancies (e.g., LOD 150 vs. 450 ng/mL) arise from differences in:
- Column selectivity : ODS vs. alternative stationary phases.
- Detection wavelength : 280 nm standard, but minor shifts affect sensitivity.
- Sample preparation : Filtration methods or matrix complexity. Cross-validation using standardized reference materials (e.g., USP-certified Rizatriptan benzoate) reduces variability .
Q. How should forced degradation studies be designed to evaluate this compound stability?
Expose Rizatriptan benzoate to oxidative conditions (e.g., H₂O₂, UV light) and monitor N-oxide formation via HPLC. Quantify degradation kinetics using peak area changes. Ensure method specificity by confirming no co-elution with other degradation products (e.g., 6-hydroxy metabolites) .
Q. What statistical approaches are used to validate method robustness in inter-laboratory studies?
Apply ANOVA to intermediate precision data (e.g., inter-day %RSD <1.9% for slope/Y-intercept). Evaluate robustness by testing extreme parameter ranges (e.g., column temp ±5°C, pH ±0.2). Use Youden’s ruggedness test to identify critical variables affecting resolution .
Methodological Guidance for Data Contradictions
Q. How to reconcile conflicting data on this compound’s pharmacokinetic activity?
While this compound is pharmacologically inactive, its quantification remains critical in impurity profiling. Discrepancies in metabolite studies may stem from assay sensitivity (e.g., LC-MS vs. HPLC) or sampling timepoints. Cross-reference multiple detection methods (e.g., radioisotope tracing for 14C-labeled studies) to validate findings .
Tables of Key Parameters
| Parameter | Value/Range | Evidence Source |
|---|---|---|
| Linearity Range | 450–11,000 ng/mL | |
| Retention Time (N-oxide) | 21.7–24.7 minutes | |
| Recovery Rate | 96–102% | |
| Precision (%RSD) | <0.5% (time), <0.6% (area) | |
| Column Temperature | 40°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
